Fusicoccin A
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Overview
Description
Fusicoccin A is a diterpene glucoside phytotoxin produced by the fungus Fusicoccum amygdali. It is known for its ability to stabilize protein-protein interactions, particularly those involving the 14-3-3 protein family. This stabilization has significant implications in various biological processes, including the regulation of the plasma membrane H±ATPase in plants, leading to physiological changes such as wilting.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fusicoccin A involves several steps, starting from simpler diterpenoid precursors. The process typically includes:
Oxidation and Glycosylation: Initial steps involve the oxidation of the diterpenoid skeleton followed by glycosylation to attach the glucose moiety.
Cyclization: Formation of the tricyclic core structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the fungus Fusicoccum amygdali. The conditions for optimal production include:
Nutrient-Rich Media: Use of media rich in carbon and nitrogen sources to promote fungal growth and metabolite production.
Controlled Fermentation Conditions: Maintaining specific pH, temperature, and aeration levels to maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule, converting them to alcohols.
Substitution: Substitution reactions can occur at the glucoside moiety, where different sugar units can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various glycosyl donors and catalysts for glycosylation reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced carbonyl groups.
Substituted Derivatives: Products with modified sugar moieties.
Scientific Research Applications
Fusicoccin A has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study protein-protein interactions, particularly those involving 14-3-3 proteins.
Biology: Investigated for its role in plant physiology, especially in the regulation of the plasma membrane H±ATPase.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in certain cancer cell lines.
Industry: Utilized in agricultural research to study plant responses to stress and pathogen attack.
Mechanism of Action
Fusicoccin A exerts its effects by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligands. This stabilization enhances the binding affinity of 14-3-3 proteins to their targets, leading to prolonged activation or inhibition of various signaling pathways. In plants, this results in the activation of the plasma membrane H±ATPase, causing increased proton extrusion and subsequent physiological changes.
Comparison with Similar Compounds
Cyclosporin A: Another fungal metabolite that stabilizes protein-protein interactions, specifically between cyclophilin and calcineurin.
FK506 (Tacrolimus): A macrolide that forms ternary complexes with FKBP and calcineurin, inhibiting T-cell activation.
Rapamycin: Forms complexes with FKBP and mTOR, inhibiting cell growth and proliferation.
Uniqueness of Fusicoccin A: this compound is unique in its ability to specifically stabilize interactions involving 14-3-3 proteins, which are crucial in a wide range of cellular processes
Properties
Molecular Formula |
C36H56O12 |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |
InChI Key |
KXTYBXCEQOANSX-PUESDPPPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Origin of Product |
United States |
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